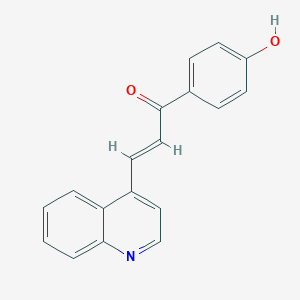

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a chemical compound that is commonly referred to as "4-Hydroxychalcone". It is a yellow crystalline powder that belongs to the chalcone class of compounds. 4-Hydroxychalcone has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, agriculture, and materials science. In

Applications De Recherche Scientifique

Anticancer Activity

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one and its derivatives have been extensively researched for their anticancer properties. Several studies have demonstrated the synthesis and evaluation of these compounds against various cancer cell lines. For instance, Tseng et al. (2013) synthesized 3-phenylquinolinylchalcone derivatives and evaluated them for antiproliferative activities against non-small cell lung cancers and breast cancers. These compounds showed promising activity, with some exhibiting more effectiveness than standard drugs (Tseng et al., 2013). Similarly, Desai et al. (2017) reported the synthesis of quinolin-2-one derivatives as potential anticancer agents, showing significant activity against K562 and Hep 3b cell lines (Desai et al., 2017).

Psychopharmacological Activity

Research by Emmie de Abreu et al. (2019) focused on the psychopharmacological activity of quinolin-2-one derivatives. Their studies highlighted the antidepressant activity of certain compounds, indicating the potential use of these molecules in mental health treatments (Emmie de et al., 2019).

Antimicrobial Activity

The antimicrobial potential of quinolinylchalcone derivatives has also been explored. Ashok et al. (2014) synthesized and evaluated the antibacterial activity of various derivatives against bacterial and fungal strains, revealing good antimicrobial activity for some compounds (Ashok et al., 2014). This demonstrates their potential in addressing microbial infections.

Antiplasmodial Agents

Dave et al. (2009) investigated quinoline-chalcone derivatives for their antiplasmodial properties. They synthesized a series of compounds and evaluated their binding in the active sites of Plasmodium falciparum enzymes, showing potent inhibitory activity and indicating their potential as anti-malarial agents (Dave et al., 2009).

Plant Growth Promotion

Research into the effects of quinolinyl chalcones on plant growth has also been conducted. Hassan et al. (2020) synthesized novel quinolinyl chalcones and evaluated their impact on the growth of various plants, suggesting potential agricultural applications (Hassan et al., 2020).

Corrosion Inhibition

Baskar et al. (2012) explored the use of biphenyl chalcone derivatives, including (2E)-1-(biphenyl-4-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, as corrosion inhibitors. Their studies found that these compounds are effective in protecting mild steel against corrosion, especially in acidic environments (Baskar et al., 2012).

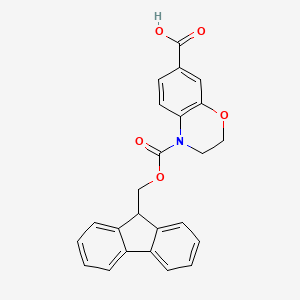

Propriétés

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-15-8-5-14(6-9-15)18(21)10-7-13-11-12-19-17-4-2-1-3-16(13)17/h1-12,20H/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWBPGOSCSNPQG-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2584323.png)

![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2584327.png)

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2584339.png)